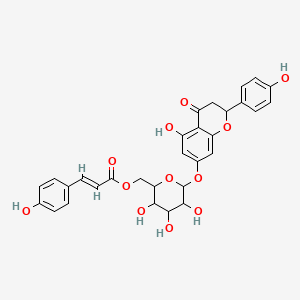
6''-p-Coumaroylprunin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’'-p-Coumaroylprunin is a flavonoid-7-o-glycoside, a class of organic compounds known for their diverse biological activities. It is a derivative of prunin, which is a flavonoid glycoside, and is characterized by the presence of a p-coumaroyl group attached to the prunin molecule . This compound is found in various plants and is known for its potential health benefits, including antioxidant and enzyme inhibitory activities .
Preparation Methods
The synthesis of 6’'-p-Coumaroylprunin typically involves the esterification of prunin with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques .
-
Synthetic Route
Starting Materials: Prunin and p-coumaric acid.
Catalyst: Acidic or basic catalysts can be used.
Solvent: Common solvents include methanol, ethanol, or water.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete esterification.
-
Industrial Production
Extraction: The compound is extracted from plant materials using solvents like acetone or ethanol.
Purification: The crude extract is purified using column chromatography to isolate 6’'-p-Coumaroylprunin.
Chemical Reactions Analysis
6’'-p-Coumaroylprunin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives of 6’'-p-Coumaroylprunin.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduced forms of the compound, such as dihydro derivatives.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in organic solvents under reflux conditions.
Products: Substituted derivatives of 6’'-p-Coumaroylprunin.
Scientific Research Applications
Mechanism of Action
The biological activities of 6’'-p-Coumaroylprunin are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes like lipase, α-glucosidase, and tyrosinase by binding to their active sites, thus preventing substrate binding and subsequent enzymatic reactions.
Comparison with Similar Compounds
6’'-p-Coumaroylprunin is unique among flavonoid glycosides due to the presence of the p-coumaroyl group. Similar compounds include:
Prunin: The parent compound without the p-coumaroyl group.
Apigenin: A flavonoid with similar antioxidant properties but lacking the glycoside moiety.
Verbascoside: Another phenolic compound with potent antioxidant and enzyme inhibitory activities.
In comparison, 6’'-p-Coumaroylprunin exhibits a unique combination of antioxidant and enzyme inhibitory properties, making it a valuable compound for various applications.
Properties
CAS No. |
94392-49-1 |
|---|---|
Molecular Formula |
C30H28O12 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22?,24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
PLORCKNHUZJPKH-PTROEBSBSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
melting_point |
164-166°C |
Key on ui other cas no. |
96686-70-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


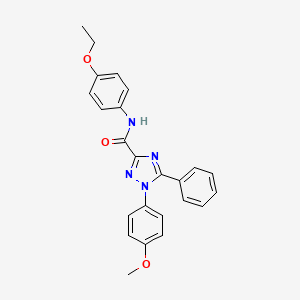

![1-{[1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}azepane](/img/structure/B1661652.png)
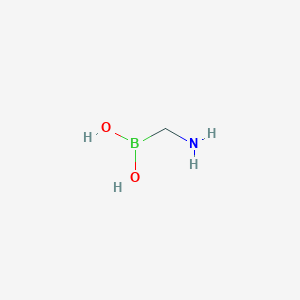
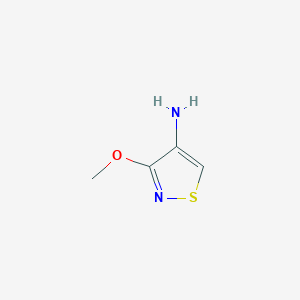
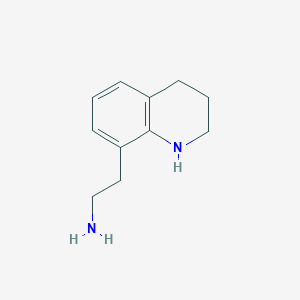
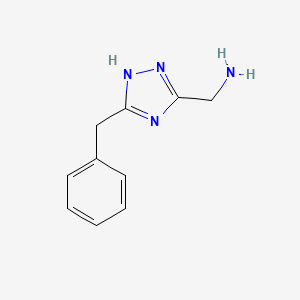
![Imidazo[2,1-b]thiazole-3-methanamine](/img/structure/B1661659.png)
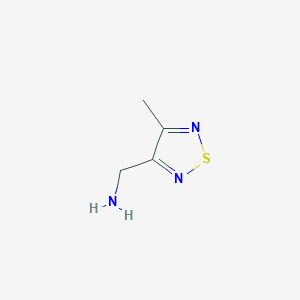
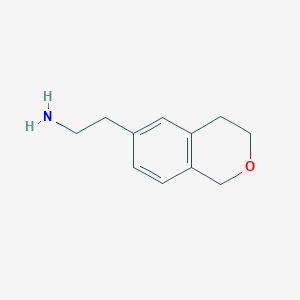
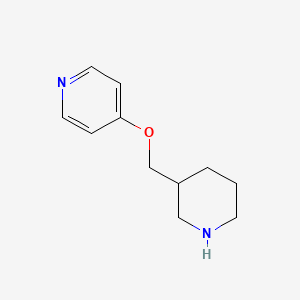
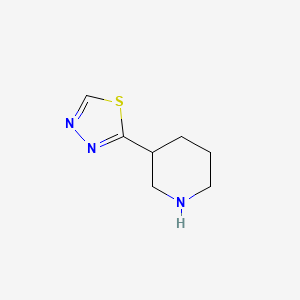
![N-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1661667.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanesulfonyl chloride](/img/structure/B1661671.png)
